molecular formula C13H16N2 B8527533 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,6-dimethylpyridine

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,6-dimethylpyridine

Cat. No. B8527533
M. Wt: 200.28 g/mol
InChI Key: VGXWRKFUIOSXDW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,6-dimethylpyridine

InChI

InChI=1S/C13H16N2/c1-9-7-10(2)14-13(8-9)15-11(3)5-6-12(15)4/h5-8H,1-4H3

InChI Key

VGXWRKFUIOSXDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=N2)C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4,6-dimethylpyridine (20.0 g, 164 mmol), acetonylacetone (30 mL, 170 mmol), acetic acid (2.0 mL, 35 mmol), and sodium acetate trihydrate (200 mg, 1.5 mmol) in 140 mL of toluene was heated to reflux for 48 h in a flask connected to a Dean-Stark trap. After cooling to room temperature, the reaction mixture was washed with 50 mL each of 2.5 N aqueous sodium hydroxide, water, and saturated aqueous sodium chloride. The organic layer was dried (sodium sulfate), decanted, and evaporated. The residue was distilled through a 1×10 cm Vigreaux column to give 29.09 g (89% yield) of 4,6-dimethyl-2-(2,5-dimethylpyrrol-1-yl)pyridine as an almost colorless liquid boiling at 93-97° C. (0.05 mm).
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4,6-dimethyl-2-aminopyridine (7, 12.2 g, 100 mmol) in toluene (100 mL) was added acetonylacetone (12.3 mL, 105 mmol) and p-TsOH (190 mg, 1.0 mmol). The reaction mixture was heated in a Dean-Stark apparatus under reflux for 6 h. After cooling to room temperature, the mixture was concentrated with a rotary evaporator, and the resulting brown oil was purified by flash column chromatography (EtOAc/hexanes, 1:19-1:9) to give 8 (18.2 g, 91 mmol, 91%) as a pale yellow solid: 1H NMR (500 MHz, CDCl3) δ 2.13 (s, 6H), 2.40 (s, 3H), 2.56 (s, 3H), 5.88 (s, 2H), 6.85 (s, 1H), 7.00 (s, 1H); 13C NMR (125 MHz, CDCl3) δ 13.4, 21.2, 24.4, 106.8, 119.9, 123.1, 128.6, 149.6, 151.7, 158.4; LCQ-MS (M+H+) calcd for C13H17N2 201. found 201; LC-TOF-MS (M+H+) calcd for C13H17N2 201.13917. found 201.13881.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Name
Yield
91%

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